molecular formula C5H14Cl2N2 B1592185 Cyclopentylhydrazine dihydrochloride CAS No. 645372-27-6

Cyclopentylhydrazine dihydrochloride

Cat. No. B1592185
M. Wt: 173.08 g/mol
InChI Key: FPQRIFDTYLBNHV-UHFFFAOYSA-N
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Description

Cyclopentylhydrazine Dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08400 . It is commonly used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Cyclopentylhydrazine Dihydrochloride consists of a cyclopentane ring attached to a hydrazine group, with two hydrochloride ions for charge balance . The exact mass is 172.05300 .


Physical And Chemical Properties Analysis

Cyclopentylhydrazine Dihydrochloride has a boiling point of 268ºC at 760 mmHg . The flash point is 115.9ºC . The exact density and melting point are not available .

Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activities

One notable application of hydrazine derivatives is in the field of medicinal chemistry, particularly in synthesizing heterocyclic compounds with potential biological activities. For instance, cyanoacetylhydrazine has been used to create novel pyrazole derivatives exhibiting significant anti-tumor activities against various human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Mohareb, El-Sayed, & Abdelaziz, 2012). This research underscores the potential of hydrazine derivatives in developing new cancer therapeutics.

Toxicology and Drug Metabolism

Hydrazine derivatives have also been studied for their roles in drug metabolism and potential toxicology. Acetylhydrazine , a metabolite of the antituberculosis drug isoniazid, and isopropylhydrazine , a metabolite of the antidepressant iproniazid, have been shown to be oxidized into highly reactive compounds that can cause cellular damage. This reactivity towards liver macromolecules was associated with hepatic cellular necrosis, highlighting the importance of understanding the metabolic pathways and potential risks of hydrazine derivatives (Nelson et al., 1976).

Environmental Monitoring

Another area of interest is the environmental monitoring of hazardous substances, where hydrazine derivatives play a crucial role. For example, cyanazine , a triazine herbicide, has been monitored using a DNA nanostructure biosensor, leveraging the properties of hydrazine derivatives for the detection of environmental pollutants. This research demonstrates the utility of hydrazine-based compounds in developing sensitive and selective sensors for environmental protection (Karimi-Maleh et al., 2021).

Immunologic Cross-reactivity

In the context of immunology, studies have explored the cross-reactivity between different chemical sensitizers, including those containing hydrazine groups. This research can provide insights into allergic responses and the development of safer chemicals and pharmaceuticals by understanding the immunological impacts of various chemical structures (Jones et al., 1998).

properties

IUPAC Name

cyclopentylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRIFDTYLBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592987
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylhydrazine dihydrochloride

CAS RN

645372-27-6
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylhydrazine dihydrochloride
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Synthesis routes and methods

Procedure details

Cyclopentanol (6.127 kg, 71.1 moles) and triphenylphosphine (18.667 kg, 71.25 moles) were dissolved in tetrahydrofuran (40 gal) in a clean and dry, nitrogen purged 100 gallon tank and the reaction mixture was cooled to 5° C. A solution of di-t-butyl azodicarboxylate (14.9 kg, 64.7 moles) in tetrahydrofuran (36 L) was added over about 2 hours keeping the temperature <6° C. The reaction was allowed to stir for 5 hours as the temperature was allowed to slowly increase to 20-25° C. 6N HCl (26.5 L) was added to the reaction which was at 20° C. The reaction was allowed to stir 24 hours at 20-25° C. at which point the starting material had reacted. Water (10 gal, 37.85 L) was added and the tetrahydrofuran was removed by vacuum distillation. During the concentration, triphenylphosphine oxide precipitated and an additional 20 gal (75.7 L) of water was added. The reaction was cooled and methylene chloride (30 gal, 113.6 L) was added. The layers were separated and the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The aqueous was distilled to remove water. As the volume was reduced, isopropanol (3×20 gal (75.7 L)) was added to azeotrope the residual water. The resulting slurry was filtered and the solids were vacuum oven dried to give 7.682 kg (68.6% of theoretical) over multiple crops. This material was characterized to be the dihydrochloride salt; mp 189-194° C.
Quantity
6.127 kg
Type
reactant
Reaction Step One
Quantity
18.667 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.9 kg
Type
reactant
Reaction Step Two
Quantity
36 L
Type
solvent
Reaction Step Two
Name
Quantity
26.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
37.85 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylhydrazine dihydrochloride
Reactant of Route 2
Cyclopentylhydrazine dihydrochloride
Reactant of Route 3
Cyclopentylhydrazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentylhydrazine dihydrochloride
Reactant of Route 5
Cyclopentylhydrazine dihydrochloride
Reactant of Route 6
Cyclopentylhydrazine dihydrochloride

Citations

For This Compound
3
Citations
FJ Urban, BG Anderson, SL Orrill… - … process research & …, 2001 - ACS Publications
… Cyclopentylhydrazine dihydrochloride 9 (7.66 kg, 44.3 mol) was added, and the reaction was warmed slowly to ∼88 C while nitrogen swept over the reaction to remove methanol, THF, …
Number of citations: 32 pubs.acs.org
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… A solution of cyclopentylhydrazine dihydrochloride (50.9 g, 0.294 mol) in anhydrous ethanol (640 mL) was cooled to 0 C and treated with sodium ethoxide (40.0 g, 0.588 mol) in portions …
Number of citations: 57 pubs.acs.org
CE Rodrigues-Santos, A Echevarria - Tetrahedron Letters, 2011 - Elsevier
… Urban et al. prepared pyrazolo[3,4-c]pyridin-7-ones by treating 3-methoxy-pyridinone with cyclopentylhydrazine dihydrochloride in THF at 95 C for 12 h, which produced the desired …
Number of citations: 35 www.sciencedirect.com

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